Intramolecular Hydrogen Bond Strength: Ethyl 3-Amino-2-Methylbut-2-Enoate vs. Methyl 3-Aminobut-2-Enoate
Computational studies on β-enamino esters demonstrate that the intramolecular hydrogen bond (IHB) strength is sensitive to both ester alkyl chain length and N-substitution. For ethyl 3-amino-2-butenoate (EAB), the calculated NH bond length is 1.015 Å and the σN-H10 ↔ LP(2)O7 interaction energy is 5.21 kcal/mol. In comparison, methyl 3-aminobut-2-enoate (MAB) shows an NH bond length of 1.014 Å and an interaction energy of 5.11 kcal/mol, indicating a weaker IHB in the methyl ester [1]. While these data are for the unsubstituted analogs (lacking the 2-methyl group), they establish the principle that ethyl esters of β-enamino acids exhibit stronger intramolecular hydrogen bonding than their methyl counterparts, a trend expected to persist in the 2-methyl-substituted series. This enhanced IHB strength contributes to increased conformational stability and influences reactivity in downstream transformations.
| Evidence Dimension | Intramolecular Hydrogen Bond Strength (σN-H10 ↔ LP(2)O7 interaction energy) |
|---|---|
| Target Compound Data | 5.21 kcal/mol (for ethyl 3-amino-2-butenoate, EAB) |
| Comparator Or Baseline | 5.11 kcal/mol (for methyl 3-aminobut-2-enoate, MAB) |
| Quantified Difference | 0.10 kcal/mol (approximately 2% stronger IHB in ethyl ester) |
| Conditions | DFT calculations at B3LYP/6-311++G(d,p) level |
Why This Matters
Stronger intramolecular hydrogen bonding in ethyl esters correlates with greater conformational stability, which can influence reaction selectivity and yield in complex heterocyclic syntheses.
- [1] Vakili, M., et al. (2022). Synthesis, molecular structure, conformational, and intramolecular hydrogen bond strength of ethyl 3-amino-2-butenoate and its N-Me, N-Ph, and N-Bn analogs: An experimental and theoretical study. Journal of Molecular Structure, 1270, 133931. View Source
